Cas no 116200-81-8 (1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI))
116200-81-8 structure
Product Name:1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI)
Numéro CAS:116200-81-8
Le MF:C28H25NO10
Mégawatts:535.49880862236
CID:200534
PubChem ID:5492595
Update Time:2025-04-19
1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI)
- 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tet...
- 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-
- Actinoplanone D
- 1H-Xantheno(4',3',2':4,5)(1,3)benzodioxino(7,6-g)isoquinoline-14,17(2H,9H)-dione, 3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-, (1S-(1alpha,3alpha,4beta,8aalpha))-
- 3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-3,4,8a,13-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(2H,9H)-dione
- DTXSID60921964
- 116200-81-8
- 3,14,15,16-Tetrahydroxy-1,4-dimethoxy-12-methyl-1,2,3,4,8a,9-hexahydro-7H,17H-[1]benzopyrano[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinolin-17-one
- 3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione
- R 304K
-
- Piscine à noyau: 1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34)
- La clé Inchi: PGRSDWZKKHDDAE-UHFFFAOYSA-N
- Sourire: O1C2C3=C4C(=C(C=2C(C2=C1C(C(CC2OC)O)OC)=O)O)C1C(=C2C(NC(C)=CC2=CC=1CC4OCO3)=O)O
Propriétés calculées
- Qualité précise: 535.14785
- Masse isotopique unique: 535.147846
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 2
- Complexité: 1120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 153
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.65
- Point d'ébullition: 914.6°C at 760 mmHg
- Point d'éclair: 506.9°C
- Indice de réfraction: 1.746
- Le PSA: 153.01
1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI) Littérature connexe
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
116200-81-8 (1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI)) Produits connexes
- 37895-35-5(Albofungin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif